1,1,1-Trifluorohexa-2,4-diene
CAS No.: 651724-50-4
Cat. No.: VC16787939
Molecular Formula: C6H7F3
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651724-50-4 |
|---|---|
| Molecular Formula | C6H7F3 |
| Molecular Weight | 136.11 g/mol |
| IUPAC Name | 1,1,1-trifluorohexa-2,4-diene |
| Standard InChI | InChI=1S/C6H7F3/c1-2-3-4-5-6(7,8)9/h2-5H,1H3 |
| Standard InChI Key | IOUSDJSVEORNFE-UHFFFAOYSA-N |
| Canonical SMILES | CC=CC=CC(F)(F)F |
Introduction
Structural and Chemical Identity of 1,1,1-Trifluorohexa-2,4-diene
1,1,1-Trifluorohexa-2,4-diene (C₆H₅F₃) is an unsaturated hydrocarbon featuring two conjugated double bonds at positions 2 and 4, with three fluorine atoms substituted on the terminal carbon. The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group, which stabilizes adjacent carbocations and enhances electrophilic addition kinetics. While the patent EP0022606B1 primarily describes the synthesis of 2-chloro-5-methyl-1,1,1-trifluorohexa-2,4-diene (Compound C), the structural similarity suggests analogous synthetic routes and applications for the non-chlorinated variant .
Synthesis and Industrial Manufacturing Processes
Dehydrohalogenation of Trichlorofluorocarbon Precursors
The patent outlines a continuous distillation process for synthesizing fluorinated dienes from trichlorofluorocarbon precursors. For example, 5-methyl-2,2,4-trichloro-1,1,1-trifluorohexane (Compound A) undergoes dehydrohalogenation in the presence of dimethylformamide (DMF) and lithium bromide (LiBr) to yield 2,2-dichloro-5-methyl-1,1,1-trifluorohex-4-ene (Compound B) and 2-chloro-5-methyl-1,1,1-trifluorohexa-2,4-diene (Compound C) . By modifying the starting material to exclude chlorine substituents, a similar pathway could theoretically produce 1,1,1-trifluorohexa-2,4-diene.
Key Reaction Conditions:
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Catalyst System: LiBr in DMF facilitates HCl elimination.
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Pressure: Subatmospheric (10–1000 mmHg) to minimize side reactions.
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Temperature: 120–140°C for optimal reaction kinetics.
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Molar Ratios: 20–8 moles DMF and 1–5 moles LiBr per mole of precursor .
Table 1: Representative Synthesis Parameters from EP0022606B1
| Example | LiBr (moles) | DMF (moles) | Pressure (mmHg) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 1.0 | 20 | 240 | 65 | 85 |
| 5 | 3.0 | 15 | 120 | 78 | 92 |
| 11 | 5.0 | 8 | 385 | 90 | 95 |
Isolation and Purification
The distillate from the reaction mixture contains DMF, unreacted precursor, and hydrohalide salts. Chlorofluorocarbons are precipitated by adding water (1:2 v/v), followed by fractional distillation under reduced pressure (89°C/125 mmHg for the diene) . This method achieves >90% purity, as verified by gas-liquid chromatography (GLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Properties and Reactivity
Electrophilic Addition and Cyclopropanation
The conjugated diene system in 1,1,1-trifluorohexa-2,4-diene is highly reactive toward diazo compounds. For instance, reacting similar dienes with diazoacetic esters (N₂CHCOOR₂) in the presence of copper catalysts yields cyclopropane derivatives, which are pivotal in pyrethroid insecticide synthesis . The trifluoromethyl group enhances the stability of the transition state, favoring cis-isomer formation—a critical determinant of bioactivity .
Thermal Stability and By-Product Formation
Under elevated temperatures (>150°C), 1,1,1-trifluorohexa-2,4-diene may undergo retro-Diels-Alder decomposition to form trifluoropropene and alkene fragments. The patent notes that subatmospheric pressure during distillation suppresses this degradation .
Applications in Agrochemical Synthesis
Fluorinated dienes serve as intermediates in synthesizing pyrethroids, a class of insecticides with enhanced photostability and potency. For example, the cyclopropanation of 1,1,1-trifluorohexa-2,4-diene with ethyl diazoacetate produces a cis-dichlorovinyl cyclopropane carboxylate, a precursor to deltamethrin and other commercial insecticides .
Analytical Characterization
Spectroscopic Methods
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¹H NMR: The vinyl protons of the diene resonate at δ 5.2–5.8 ppm (doublets, J = 10–12 Hz), while the trifluoromethyl group appears as a singlet at δ -63 ppm in ¹⁹F NMR .
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Mass Spectrometry: Molecular ion peaks at m/z 164 (M⁺) with characteristic fragments at m/z 95 (CF₃⁺) and m/z 69 (CF₂⁺) .
While EP0022606B1 remains the primary reference for diene synthesis, recent trends emphasize green chemistry approaches, such as replacing DMF with ionic liquids or enzymatic catalysts. Future research could explore asymmetric cyclopropanation to optimize pyrethroid stereochemistry .
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